molecular formula C15H17ClFN3O2S B2801341 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034461-32-8

1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2801341
CAS RN: 2034461-32-8
M. Wt: 357.83
InChI Key: YMIZTNMRRZQKJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Cancer Therapeutics

Research indicates potential therapeutic applications of compounds similar to 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine in cancer treatment. Notably, derivatives have been identified as Aurora kinase inhibitors, suggesting utility in treating cancer by inhibiting Aurora A, a protein involved in cell division. Such compounds may provide a basis for developing new anticancer medications (ロバート ヘンリー,ジェームズ, 2006). Additionally, novel pyrimidinyl pyrazole derivatives have demonstrated cytotoxic activity against several tumor cell lines, indicating potential for development into anticancer agents (H. Naito et al., 2005).

Antimicrobial and Antifungal Activity

Compounds structurally related to this compound have shown promising antimicrobial and antifungal activities. For instance, specific derivatives have been evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing potential as antimicrobial agents (K. Vinaya et al., 2009).

PI3 Kinase Inhibition for Cancer Therapy

Imidazo[1,2-a]pyridine derivatives, closely related to the compound , have been found to inhibit PI3 kinase p110alpha selectively. This inhibition is crucial for cancer therapy as it affects cell proliferation and survival pathways. These findings underscore the compound's potential as a basis for developing cancer therapeutic agents, especially for targeting specific cancer types (M. Hayakawa et al., 2007).

Anticancer Evaluation of Thiazoles

Polyfunctional substituted 1,3-thiazoles have been studied for their anticancer activity, highlighting the potential of sulfur-containing heterocycles in cancer treatment. Such compounds, with specific structural features like the piperazine substituent, showed significant activity against various cancer cell lines, indicating a promising direction for anticancer drug development (Kostyantyn Turov, 2020).

Synthesis and Screening of Derivatives for Anticancer Activity

Research into the synthesis of new chemical derivatives, including those related to this compound, continues to be a vital approach in the search for effective anticancer agents. This effort involves creating and testing compounds for their ability to inhibit cancer cell growth, contributing to the broader quest for novel cancer therapies (A. Rehman et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

This involves predicting or proposing future research directions. It could be based on current research trends, gaps in knowledge, or new applications for the compound .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-14(17)13(16)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIZTNMRRZQKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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